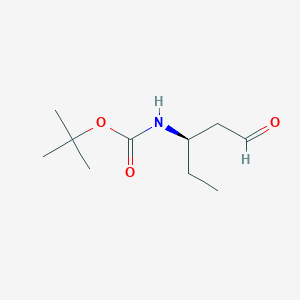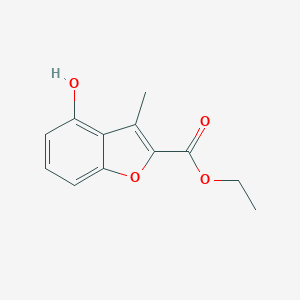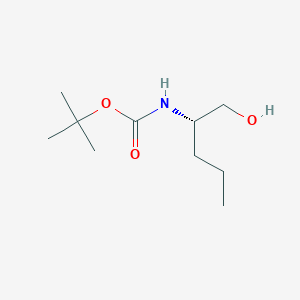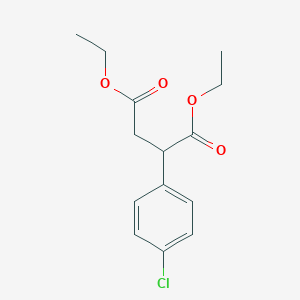
(S)-2-Isobutylpiperazine
Descripción general
Descripción
(S)-2-Isobutylpiperazine, also known as IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has a molecular weight of 158.25 g/mol.
Aplicaciones Científicas De Investigación
Ecological Risk Assessment
Atrazine, a triazine herbicide, is used in North America for controlling weeds and is found in surface and ground waters. Its ecological effects, especially on aquatic ecosystems, have been assessed. Atrazine inhibits photophosphorylation but typically does not result in lethality or permanent cell damage in the short term, showing transient effects on algae, phytoplankton, or macrophyte production in small streams vulnerable to agricultural runoff (Solomon et al., 1996).
Synthesis of Dipeptides
3-benzyl-6-isobutylpiperazin-2,5-dione and related compounds have been synthesized for the development of cyclic dipeptides. These compounds are produced by cyclization of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides (Haidukevich et al., 2020).
Marine-Derived Actinomycete Research
Diketopiperazine derivatives, including 6-isobutylidenepiperazine-2,5-dione, have been isolated from marine-derived actinomycete Streptomyces sp. FXJ7.328. These compounds have shown modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013).
Degradation of Pesticides
Studies on the degradation of chlorotriazine pesticides by sulfate radicals, where the reactivity of herbicides is largely due to the ethyl or isopropyl group, have been conducted. This research provides insights into environmental processes affecting pesticide degradation (Lutze et al., 2015).
Endocrine Disruption Studies
Atrazine, acting as an endocrine disruptor, has been found to inhibit cAMP-specific phosphodiesterase-4. This research contributes to understanding the mechanisms by which certain herbicides affect endocrine systems (Kučka et al., 2012).
Powdered Activated Carbon Capacity Prediction
Research on predicting the powdered activated carbon capacity for micropollutants in natural water, using herbicide atrazine as a target compound, aids in environmental management and pollution control (Knappe et al., 1998).
Turf Management and Herbicide Use
Studies on the use of atrazine and other herbicides for controlling weeds in turfgrass, particularly in centipedegrass, provide insights into agricultural and landscaping practices (Johnson, 1979).
Olfactory Receptor Research
Investigation into the specific olfactory receptor for 2-isobutyl-3-methoxypyrazine, a potent bell-pepper odorant, contributes to the understanding of olfactory processes and odor discrimination (Pelosi et al., 1982).
Bioactive Diketopiperazines
A review of patents on bioactive diketopiperazines, including those with isopentenylation and other modifications, highlights their diverse medicinal applications, such as anti-tumor, neuroprotective, and immune-regulatory effects (Wang et al., 2013).
Anticancer Research
Studies on piperazine derivatives, including 3-isobutylpiperazine-2,5-dione, have shown antiproliferative effects against chronic myelogenous leukemia, indicating potential therapeutic applications in cancer treatment (Saab et al., 2013).
Propiedades
IUPAC Name |
(2S)-2-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYCSTYYULCJLQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543667 | |
| Record name | (2S)-2-(2-Methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106576-37-8 | |
| Record name | (2S)-2-(2-Methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)








![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)



